3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide is an organic compound that features a benzenesulfonyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide typically involves the following steps:
Formation of the Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be synthesized by reacting benzene with chlorosulfonic acid.
Preparation of the Amide: The benzenesulfonyl chloride is then reacted with 3-hydroxy-3-phenylpropylamine to form the desired amide. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as outlined above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include sulfides.
Substitution: Products include substituted amides or esters.
Scientific Research Applications
3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of sulfonyl and amide groups on biological systems.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the amide group can participate in hydrogen bonding and other interactions. These properties make it useful in the design of molecules that can interact with enzymes, receptors, and other biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(2-hydroxy-2-phenylethyl)propanamide
- 3-(benzenesulfonyl)-N-(4-hydroxy-4-phenylbutyl)propanamide
Uniqueness
3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide is unique due to the specific positioning of the hydroxyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c20-17(15-7-3-1-4-8-15)11-13-19-18(21)12-14-24(22,23)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDNKMMRXDSOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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